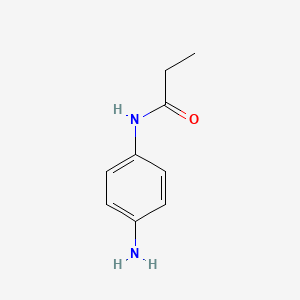

N-(4-aminophenyl)propanamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(4-aminophenyl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c1-2-9(12)11-8-5-3-7(10)4-6-8/h3-6H,2,10H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOUFEEIQCXUUMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50310782 | |

| Record name | N-(4-aminophenyl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50310782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59690-89-0 | |

| Record name | N-(4-Aminophenyl)propanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59690-89-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 231666 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059690890 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 59690-89-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231666 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(4-aminophenyl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50310782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(4-AMINOPHENYL)PROPANAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of N-(4-aminophenyl)propanamide from p-Nitroaniline

Introduction

N-(4-aminophenyl)propanamide is a valuable chemical intermediate, serving as a key building block in the synthesis of various pharmaceuticals, dyes, and polymers. Its structure, featuring a primary aromatic amine and an amide functional group, allows for diverse subsequent chemical modifications. This guide provides an in-depth, technically-grounded overview of a reliable and commonly employed synthetic route to this compound, starting from the readily available precursor, p-nitroaniline.

The synthesis is strategically designed as a two-step process. This approach is necessary because the reactivity of the amino group in the starting material must be modulated to achieve the desired outcome. Direct reduction of p-nitroaniline would yield p-phenylenediamine, which could lead to undesired side reactions, such as polymerization, during the subsequent acylation step. Therefore, the synthetic strategy involves:

-

N-Acylation: Protection and modification of the amino group of p-nitroaniline via acylation with propanoyl chloride to form the stable intermediate, N-(4-nitrophenyl)propanamide.

-

Nitro Group Reduction: Selective reduction of the nitro group on the aromatic ring to yield the target primary amine, this compound.

This whitepaper will elaborate on the chemical principles, provide detailed experimental protocols, and discuss the causality behind the procedural choices for each synthetic step, offering researchers a comprehensive guide for laboratory application.

Overall Synthetic Pathway

The conversion of p-nitroaniline to this compound is efficiently achieved in two sequential reactions as depicted below.

Caption: Two-step synthesis of this compound.

Part 1: N-Acylation of p-Nitroaniline

The initial step involves the acylation of the amino group of p-nitroaniline. This reaction serves a dual purpose: it introduces the desired propanamide moiety and simultaneously protects the amino group by converting it into a less reactive amide. This prevents it from interfering with the subsequent reduction of the nitro group.

Principle and Rationale

The reaction is a classic nucleophilic acyl substitution. The nitrogen atom of the amino group in p-nitroaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of propanoyl chloride. The electron-withdrawing nature of the nitro group (-NO₂) para to the amino group decreases the nucleophilicity of the nitrogen atom compared to aniline itself.[1] However, the reaction proceeds efficiently under appropriate conditions.

The use of a weak base, such as pyridine or triethylamine (TEA), is crucial.[2] It serves to neutralize the hydrochloric acid (HCl) generated as a byproduct of the reaction. This prevents the protonation of the starting p-nitroaniline's amino group, which would render it non-nucleophilic and halt the reaction.

Detailed Experimental Protocol: Synthesis of N-(4-nitrophenyl)propanamide

-

Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a calcium chloride drying tube, dissolve p-nitroaniline (13.8 g, 0.1 mol) in 100 mL of dry dichloromethane (DCM).

-

Addition of Base: Add pyridine (8.7 mL, 0.11 mol) to the solution and stir.

-

Acylation: Cool the mixture in an ice bath. Slowly add propanoyl chloride (9.7 mL, 0.11 mol) dropwise from the dropping funnel over 30 minutes with continuous stirring. Maintain the temperature below 10°C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2 hours.

-

Workup: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 50 mL of 1 M HCl, 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine.

-

Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Recrystallize the resulting crude solid from an ethanol/water mixture to yield N-(4-nitrophenyl)propanamide as a pale yellow crystalline solid.

Mechanism of N-Acylation

Caption: Mechanism of nucleophilic acyl substitution on p-nitroaniline.

Part 2: Reduction of N-(4-nitrophenyl)propanamide

The second and final step is the selective reduction of the aromatic nitro group to a primary amino group. This transformation is one of the most important reactions in aromatic chemistry. Several methods are available, but the classic Béchamp reduction using tin and hydrochloric acid remains a robust and effective choice for laboratory-scale synthesis.

Principle and Rationale

The reduction of a nitro group to an amine is a six-electron process. Two primary methods are widely used:

-

Catalytic Hydrogenation: This method typically employs a catalyst such as Palladium on carbon (Pd/C) or Raney Nickel with hydrogen gas (H₂).[2][3] It is often highly efficient and produces water as the only byproduct, making the workup straightforward. This method offers excellent chemoselectivity for the nitro group.[4]

-

Chemical Reduction: This involves the use of a metal in acidic media. The combination of tin (Sn) and concentrated hydrochloric acid (HCl) is a historically significant and reliable method.[5][6] Tin acts as the reducing agent, donating electrons in the acidic environment.[7][8] The reaction proceeds through several intermediates, including nitroso and hydroxylamine species, before yielding the final amine.[5][6][7]

The choice of the Sn/HCl system is often favored in teaching and small-scale research labs due to its effectiveness and the avoidance of specialized high-pressure hydrogenation equipment.

Detailed Experimental Protocol: Synthesis of this compound (Sn/HCl Method)

-

Setup: Place the N-(4-nitrophenyl)propanamide (9.7 g, 0.05 mol) obtained from Part 1 and granulated tin (17.8 g, 0.15 mol) in a 500 mL round-bottom flask fitted with a reflux condenser.

-

Acid Addition: Add 100 mL of concentrated hydrochloric acid to the flask.

-

Reaction: Heat the mixture gently in a water bath. If the reaction becomes too vigorous, temporarily remove the heat source. Once the initial exothermic reaction subsides, heat the mixture under reflux for 1 hour. The solution should become clear.

-

Basification: Cool the reaction mixture to room temperature and then in an ice bath. Slowly and carefully add 40% aqueous sodium hydroxide solution with stirring until the solution is strongly alkaline (pH > 10). This will precipitate tin hydroxides and liberate the free amine from its anilinium salt.[5]

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 75 mL).

-

Washing: Combine the organic extracts and wash with 50 mL of water, followed by 50 mL of brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

-

Purification: Recrystallize the crude this compound from hot water or an ethanol/water mixture to obtain a purified solid.

Mechanism of Nitro Group Reduction (Sn/HCl)

Caption: Stepwise reduction of an aromatic nitro group via the Béchamp method.

Purification and Characterization

Final product purity is essential for its use in subsequent applications. Recrystallization is typically sufficient for obtaining high-purity this compound. Characterization is performed to confirm the structure and purity of the synthesized compound.

| Parameter | Method | Expected Result |

| Appearance | Visual Inspection | Off-white to light tan crystalline solid |

| Melting Point | Melting Point Apparatus | 128-131 °C |

| ¹H NMR | 400 MHz, DMSO-d₆ | δ ~9.5 (s, 1H, NH-amide), δ ~7.2 (d, 2H, Ar-H), δ ~6.5 (d, 2H, Ar-H), δ ~4.8 (s, 2H, NH₂-amine), δ ~2.1 (q, 2H, CH₂), δ ~1.0 (t, 3H, CH₃) |

| ¹³C NMR | 100 MHz, DMSO-d₆ | δ ~172 (C=O), δ ~145 (Ar-C-NH₂), δ ~129 (Ar-C-NH), δ ~121 (Ar-CH), δ ~114 (Ar-CH), δ ~30 (CH₂), δ ~10 (CH₃) |

| IR Spectroscopy | KBr pellet, cm⁻¹ | ~3400-3200 (N-H str, amine & amide), ~1650 (C=O str, amide I), ~1540 (N-H bend, amide II), ~1600, 1500 (C=C str, aromatic) |

| Mass Spectrometry | ESI+ | [M+H]⁺ = 165.10 |

Safety Considerations

-

p-Nitroaniline: Toxic and a suspected carcinogen. Avoid inhalation and skin contact.

-

Propanoyl Chloride: Corrosive and lachrymatory. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Concentrated HCl: Highly corrosive. Causes severe burns. Handle with extreme care in a fume hood.

-

Sodium Hydroxide: Corrosive. Causes severe burns. The neutralization reaction with HCl is highly exothermic.

-

Organic Solvents (DCM, Ethyl Acetate, Ethanol): Flammable and volatile. Use in a well-ventilated area away from ignition sources.

Conclusion

The synthesis of this compound from p-nitroaniline is a robust and illustrative example of multi-step organic synthesis. The strategy of acylating the amino group before reducing the nitro group is a key concept in managing the reactivity of bifunctional aromatic compounds. Both the N-acylation and the subsequent Sn/HCl reduction are high-yielding and reliable reactions. Careful execution of the experimental protocols and purification steps will provide the target compound in high purity, ready for use in advanced research and development applications.

References

- Vertex AI Search. Aromatic Reactions: Reduction of Nitrobenzene to Aniline with Tin and HCl (Sn/HCl).

- askIITians. Reduction of aromatic nitro compounds using Sn and HCl gives:.

- ResearchGate. Catalytic hydrogenation of nitroarenes into different products via...

- Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal C

- Sarthaks eConnect. Explain the mechanism of reaction of nitrobenzene with Sn/HCl.

- ResearchGate.

- National Institutes of Health.

- Vedantu. Reduction of aromatic nitro compounds using Sn and class 11 chemistry CBSE.

- Wikipedia. Bismuthinidene.

- Sciencemadness Discussion Board.

- ResearchGate. (A) Synthesis of N-(4-aminophenyl)-substituted benzamides. Reagents and conditions.

- ResearchGate. Electrochemical reduction of 4-nitrophenyl group to 4-aminophenyl on the electrode surface.

- Brainly. [FREE] Addition of acetyl chloride to p-nitroaniline would generate: A.

- Chegg.com. Solved Addition of acetylchloride to p-nitroaniline would. (2023-10-03).

- Quora. What is the reaction mechanism for synthesis of p-Nitroacetanilide from p-nitroaniline by acetylation reaction in the presence of acetic anhydride and water without using H2SO4 or HNO3?. (2023-02-25).

- PubMed Central. Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)

- "Reactions of para-nitroaniline with acid chlorides" by Stephen Alan Zapoticzny.

- ResearchGate. Scheme 1. Synthesis of the 4-amino-N-(4-nitrophenyl)benzamide...

- Wikipedia. 4-Nitroaniline.

- Magritek. Synthesis of p-Nitroaniline via a Multi-Step Sequence.

- PubChem. This compound.

- MDPI. N-{[(4-Nitrophenyl)amino]methyl}benzamide.

- Sigma-Aldrich. This compound AldrichCPR.

- ResearchGate.

- ResearchGate. (PDF) N-{[(4-Nitrophenyl)amino]methyl}benzamide.

- PubMed.

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Selective hydrogenation of nitro compounds to amines by coupled redox reactions over a heterogeneous biocatalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 5. orgosolver.com [orgosolver.com]

- 6. Reduction of aromatic nitro compounds using Sn and HCl gives: - askIITians [askiitians.com]

- 7. sarthaks.com [sarthaks.com]

- 8. Reduction of aromatic nitro compounds using Sn and class 11 chemistry CBSE [vedantu.com]

"N-(4-aminophenyl)propanamide" chemical properties and structure

A-Technical-Guide-to-N-(4-aminophenyl)propanamide

An In-depth Technical Guide for Chemical Researchers and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Introduction

N-(4-aminophenyl)propanamide, also known as p-Aminopropionanilide, is a substituted aromatic amide of significant interest in synthetic organic chemistry. While not an end-product pharmaceutical itself, its bifunctional nature—possessing both a reactive primary amine and a stable amide group on a phenyl ring—makes it a valuable intermediate and building block. This guide provides a comprehensive overview of its chemical structure, core properties, synthesis, and analytical characterization, offering field-proven insights for its practical application in research and development, particularly in the synthesis of more complex molecules such as dyes and novel pharmaceutical candidates.[1][2]

Chemical Identity and Molecular Structure

Correctly identifying a compound is the foundational step for any laboratory work. This compound is defined by a propanamide group attached to the nitrogen of a p-phenylenediamine (1,4-diaminobenzene) backbone.

Key Identifiers

A summary of the essential identification parameters for this compound is provided below.

| Identifier | Value | Source |

| IUPAC Name | This compound | [3] |

| CAS Number | 59690-89-0 | [3][4] |

| Molecular Formula | C₉H₁₂N₂O | [3][5] |

| Molecular Weight | 164.20 g/mol | [3] |

| Canonical SMILES | CCC(=O)NC1=CC=C(C=C1)N | [3] |

| InChI Key | MOUFEEIQCXUUMY-UHFFFAOYSA-N | [3][5] |

Molecular Structure Analysis

The structure of this compound features several key components that dictate its chemical behavior:

-

Aromatic Ring: A benzene ring substituted at positions 1 and 4. This para-substitution pattern influences the molecule's geometry and electronic properties.

-

Primary Amine (-NH₂): A nucleophilic group that is a primary site for further chemical modification, such as alkylation, acylation, or diazotization.

-

Secondary Amide (-C(=O)NH-): A chemically robust functional group that is generally stable to hydrolysis under non-extreme conditions. The lone pair on the nitrogen atom is delocalized into the carbonyl group, making it less basic and nucleophilic than the primary amine.

Caption: 2D Chemical Structure of this compound.

Physicochemical Properties

Understanding the physical properties of a compound is critical for designing experimental conditions, including solvent selection, purification methods, and storage.

| Property | Value | Notes |

| Boiling Point | 282.7 ± 13.0 °C | Predicted value. High boiling point is expected due to hydrogen bonding capabilities of the amine and amide groups.[6] |

| Density | 1.162 ± 0.06 g/cm³ | Predicted value.[6] |

| pKa | 14.75 ± 0.70 | Predicted value, likely for the amide N-H proton. The primary amine pKa would be significantly lower (around 4-5).[6] |

Note: Experimental data for properties like melting point and solubility are not widely published, reflecting its status as a synthetic intermediate rather than an isolated commercial product. Researchers should expect a crystalline solid at room temperature.

Synthesis and Mechanistic Considerations

This compound is typically synthesized via the selective acylation of a phenylenediamine derivative. The most common laboratory-scale approach involves the reaction of a protected p-phenylenediamine or, more directly, the reduction of an acylated nitroaniline.

Recommended Synthetic Protocol: Reduction of N-(4-nitrophenyl)propanamide

This two-step method is often preferred as it avoids issues with di-acylation that can occur with p-phenylenediamine and provides a cleaner final product.

Step 1: Acylation of 4-nitroaniline

-

Setup: In a fume hood, suspend 4-nitroaniline in a suitable solvent like dichloromethane (DCM) or ethyl acetate in a round-bottom flask equipped with a magnetic stirrer. Cool the mixture in an ice bath.

-

Reagent Addition: Slowly add propionyl chloride (or propionic anhydride) to the cooled suspension. The use of a mild base like triethylamine (TEA) or pyridine is recommended to neutralize the HCl byproduct, driving the reaction to completion.[7]

-

Reaction: Allow the reaction to stir and warm to room temperature for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Upon completion, wash the reaction mixture with a dilute aqueous acid (e.g., 1M HCl) to remove the base, followed by a wash with saturated sodium bicarbonate solution to remove any unreacted acid chloride, and finally with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield N-(4-nitrophenyl)propanamide.

Step 2: Reduction of the Nitro Group

-

Setup: Dissolve the N-(4-nitrophenyl)propanamide intermediate from Step 1 in a solvent such as ethanol or methanol.[7]

-

Catalyst: Add a catalytic amount of palladium on carbon (10% Pd/C).[7]

-

Reduction: Introduce hydrogen gas, either by bubbling it through the solution or by using a balloon. For a more controlled and efficient reduction, a Parr hydrogenator is ideal. The reduction can also be achieved using other methods like iron powder in acetic acid.[8][9]

-

Isolation: Once the reaction is complete (monitored by TLC), filter the mixture through a pad of Celite to remove the Pd/C catalyst.[8] The filtrate is then concentrated in vacuo to yield the final product, this compound. Purification can be achieved by recrystallization or column chromatography if necessary.

Synthesis Workflow Diagram

Caption: A typical two-step synthesis route for this compound.

Analytical Characterization

Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic methods should be employed.

-

¹H NMR (Proton NMR): The ¹H NMR spectrum provides a definitive fingerprint. Key expected signals include:

-

A triplet and a quartet in the aliphatic region (approx. 1.0-2.5 ppm) corresponding to the ethyl group of the propanamide moiety.[10]

-

Two doublets in the aromatic region (approx. 6.5-7.5 ppm) characteristic of a 1,4-disubstituted benzene ring.

-

A broad singlet for the primary amine (-NH₂) protons (can be exchangeable with D₂O).

-

A singlet for the amide N-H proton (typically downfield, >8 ppm).[11]

-

-

¹³C NMR (Carbon NMR): The spectrum should show the expected number of carbon signals, including a characteristic carbonyl peak around 170 ppm.[11]

-

FT-IR (Infrared Spectroscopy): IR spectroscopy is excellent for confirming functional groups.

-

Mass Spectrometry (MS): This technique confirms the molecular weight. For this compound, the molecular ion peak [M]⁺ would be expected at m/z = 164.20.

Applications in Synthesis and Drug Development

The true value of this compound lies in its utility as a versatile intermediate. The free primary amine allows for the strategic introduction of new functionalities onto the phenyl ring.

-

Precursor for Bioactive Molecules: The core structure is found in various compounds investigated for biological activity. For example, derivatives of 4-aminophenyl amides have been explored as potent ligands for the Transient Receptor Potential Vanilloid 1 (TRPV1), a target for analgesic drugs.[2][12]

-

Building Block for Complex Heterocycles: The primary amine can be used to build heterocyclic rings, a common strategy in medicinal chemistry to create novel scaffolds.

-

Prodrug Development: The amine functionality can be modified to create prodrugs, which are inactive compounds that are metabolized in the body to release an active pharmaceutical agent.[13]

-

Dye Synthesis: As a derivative of p-phenylenediamine, it can serve as a precursor in the synthesis of azo dyes and other colorants.

Safety and Handling

While a comprehensive safety profile is not available, data aggregated from suppliers indicates the following GHS hazard classifications.

Recommended Precautions:

-

Handle in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust and direct contact with skin and eyes.

-

Store in a cool, dry, and well-sealed container away from oxidizing agents.

References

-

This compound | C9H12N2O | CID 314342. PubChem. [Link]

-

CAS#:24586-14-9 | N-[4-(4-aminophenyl)sulfonylphenyl]propanamide. Chemsrc. [Link]

-

(A) Synthesis of N-(4-aminophenyl)-substituted benzamides. Reagents and conditions. ResearchGate. [Link]

-

4-Aminophenyl Acetamides and Propanamides as Potent Transient Receptor Potential Vanilloid 1 (TRPV1) Ligands | Request PDF. ResearchGate. [Link]

-

Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation. PubMed Central. [Link]

-

Synthesis, Identification and Characterization of N-(4-Aminophenyl) Acetamide Molecule. International Journal of Science and Research (IJSR). [Link]

-

4-Aminophenyl acetamides and propanamides as potent transient receptor potential vanilloid 1 (TRPV1) ligands. PubMed. [Link]

-

Prodrugs for Amines. PubMed Central. [Link]

-

Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. The Royal Society of Chemistry. [Link]

-

Figure S1. 1 H NMR spectrum of N-(4-aminophenyl)methacrylamide in DMSO-d6. ResearchGate. [Link]

-

NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. [Link]

-

Interpreting the - H-1 hydrogen-1 (proton) NMR spectrum of propanamide. Doc Brown's Chemistry. [Link]

Sources

- 1. N-[4-(3-Aminophenyl)-1,3-thiazol-2-yl]propanamide [synhet.com]

- 2. 4-Aminophenyl acetamides and propanamides as potent transient receptor potential vanilloid 1 (TRPV1) ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C9H12N2O | CID 314342 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 59690-89-0 [chemicalbook.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. 59690-89-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. propanamide low high resolution H-1 proton nmr spectrum of propanamide analysis interpretation of chemical shifts ppm spin spin line splitting H1 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. rsc.org [rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. Prodrugs for Amines - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-(4-aminophenyl)propanamide: Synthesis, Characterization, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of N-(4-aminophenyl)propanamide, a versatile chemical intermediate with significant potential in medicinal chemistry and materials science. This document details its chemical identity, including its CAS number and synonyms, and presents a thorough examination of its physicochemical properties. A detailed, field-proven protocol for its synthesis via the acylation of p-nitroaniline and subsequent reduction is provided, emphasizing the causal relationships behind the experimental choices to ensure reproducibility and safety. Furthermore, this guide outlines the expected analytical characteristics of this compound, including 1H NMR, 13C NMR, FT-IR, and mass spectrometry, to aid in its unambiguous identification. The guide culminates in a discussion of its current and potential applications as a key building block in the development of novel therapeutic agents, supported by authoritative references. This document is intended to be a valuable resource for researchers and professionals engaged in synthetic chemistry and drug discovery.

Chemical Identity and Physicochemical Properties

This compound is an aromatic amide that serves as a valuable building block in organic synthesis. Its structure features a propanamide group attached to a p-phenylenediamine core.

CAS Number: 59690-89-0[1]

Molecular Formula: C₉H₁₂N₂O[1]

Molecular Weight: 164.20 g/mol [1]

Synonyms

This compound is also known by several other names, which are important to recognize when searching chemical databases and literature:

-

N-(4-Aminophenyl)propionamide[1]

-

p-Amino propionanilide[1]

-

4-propionylaminoaniline[1]

-

4'-Amino-propanilide

-

N-(4-Amino-phenyl)-propionamide[1]

-

Propanamide, N-(4-aminophenyl)-[1]

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, purification, and use in subsequent reactions.

| Property | Value | Source |

| Appearance | White to off-white crystalline solid | General knowledge |

| Melting Point | Not available | |

| Boiling Point | 282.7 ± 13.0 °C (Predicted) | ChemicalBook |

| Density | 1.162 ± 0.06 g/cm³ (Predicted) | ChemicalBook |

| pKa | 14.75 ± 0.70 (Predicted) | ChemicalBook |

| Solubility | Soluble in polar organic solvents | General knowledge |

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process. The first step involves the acylation of a protected aniline, such as p-nitroaniline, with propanoyl chloride or propanoic anhydride. The second step is the reduction of the nitro group to an amine. This approach is favored due to the higher reactivity of the amino group in p-phenylenediamine, which would lead to side reactions if not protected.

Synthetic Workflow

The overall synthetic strategy is depicted in the following workflow diagram:

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of N-(4-nitrophenyl)propanamide

This step involves the acylation of the amino group of p-nitroaniline. Pyridine is used as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. Dichloromethane (DCM) is a suitable inert solvent.

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve p-nitroaniline (13.8 g, 0.1 mol) in 100 mL of anhydrous dichloromethane (DCM).

-

Addition of Base: Add pyridine (8.7 mL, 0.11 mol) to the solution and cool the mixture to 0 °C in an ice bath.

-

Acylation: Add propanoyl chloride (9.6 mL, 0.11 mol) dropwise to the stirred solution over 30 minutes, ensuring the temperature remains below 5 °C.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 4 hours.

-

Work-up: Quench the reaction by slowly adding 50 mL of 1 M HCl. Separate the organic layer, and wash it sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-(4-nitrophenyl)propanamide.

-

Purification: Recrystallize the crude product from ethanol to obtain a pure yellow crystalline solid.

Step 2: Synthesis of this compound

The nitro group of N-(4-nitrophenyl)propanamide is reduced to a primary amine using iron powder in the presence of an electrolyte like ammonium chloride. This method is a classic and effective way to perform this transformation.

-

Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend N-(4-nitrophenyl)propanamide (19.4 g, 0.1 mol) in a mixture of 150 mL of ethanol and 50 mL of water.

-

Addition of Reagents: Add iron powder (27.9 g, 0.5 mol) and ammonium chloride (2.67 g, 0.05 mol) to the suspension.

-

Reduction: Heat the mixture to reflux and maintain reflux for 3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite to remove the iron salts.

-

Isolation: Concentrate the filtrate under reduced pressure to remove the ethanol. Add 100 mL of ethyl acetate and 100 mL of water to the residue. Separate the organic layer.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Recrystallize the crude product from a mixture of ethyl acetate and hexanes to afford this compound as an off-white solid.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized this compound. The following sections detail the expected spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.

Table 1: Expected ¹H NMR Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~9.50 | s | 1H | Amide N-H |

| ~7.25 | d, J ≈ 8.5 Hz | 2H | Aromatic C-H (ortho to NHCO) |

| ~6.55 | d, J ≈ 8.5 Hz | 2H | Aromatic C-H (ortho to NH₂) |

| ~4.85 | s | 2H | Amine N-H₂ |

| ~2.15 | q, J ≈ 7.5 Hz | 2H | -CH₂-CH₃ |

| ~1.05 | t, J ≈ 7.5 Hz | 3H | -CH₂-CH₃ |

Table 2: Expected ¹³C NMR Data (100 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment |

| ~171.5 | Carbonyl C=O |

| ~144.0 | Aromatic C-NH₂ |

| ~129.0 | Aromatic C-NHCO |

| ~121.0 | Aromatic C-H (ortho to NHCO) |

| ~114.0 | Aromatic C-H (ortho to NH₂) |

| ~29.0 | -CH₂-CH₃ |

| ~10.0 | -CH₂-CH₃ |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Expected FT-IR Absorption Bands (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Strong, Broad | N-H stretching (amine and amide) |

| ~1650 | Strong | C=O stretching (amide I) |

| ~1600 | Medium | N-H bending (amine) |

| ~1540 | Medium | N-H bending (amide II) |

| ~1300 | Medium | C-N stretching |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.

Table 4: Expected Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Interpretation |

| 164 | Molecular ion [M]⁺ |

| 108 | [M - C₃H₄O]⁺ (loss of propenone) |

| 92 | [H₂N-C₆H₄-NH]⁺ |

| 57 | [C₃H₅O]⁺ (propanoyl cation) |

Applications in Drug Discovery

This compound is a valuable scaffold in drug discovery due to the presence of two key functional groups: a reactive primary amine and a stable amide linkage. This allows for its use as a versatile building block for the synthesis of more complex molecules with potential therapeutic activities.

Role as a Key Intermediate

The primary amino group can be readily functionalized through various reactions, including acylation, alkylation, and diazotization, to introduce diverse pharmacophores. The propanamide moiety provides a specific spatial arrangement and can participate in hydrogen bonding interactions with biological targets.

Sources

An In-depth Technical Guide to the Speculative Mechanisms of Action of N-(4-aminophenyl)propanamide

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

N-(4-aminophenyl)propanamide is a small molecule whose biological activities and mechanism of action remain largely uncharacterized.[1][2][3] However, its chemical structure, featuring a propanamide moiety linked to an aminophenyl group, bears resemblance to several classes of pharmacologically active compounds. This guide provides a comprehensive exploration of speculative mechanisms of action for this compound, drawing upon established structure-activity relationships of analogous compounds. We will delve into several plausible molecular targets, including kinase enzymes, histone deacetylases (HDACs), the transient receptor potential vanilloid 1 (TRPV1) channel, xanthine oxidase, and DNA methyltransferases (DNMTs). For each putative mechanism, we present the underlying scientific rationale, detailed experimental protocols for validation, and visual workflows to guide laboratory investigation. This document is intended to serve as a foundational resource for researchers seeking to elucidate the pharmacological profile of this and structurally related molecules.

Introduction: The Case for Investigating this compound

The quest for novel therapeutic agents is a cornerstone of biomedical research. Small molecules with simple, synthetically accessible scaffolds are of particular interest as they can serve as starting points for the development of new drugs. This compound is one such molecule, possessing a chemical framework that is present in a variety of bioactive compounds.[4][5][6][7][8] The aminophenyl and amide components are recognized pharmacophores, suggesting that this compound could exhibit interesting biological activities.[4][9][10] This guide puts forth several evidence-based hypotheses regarding its potential mechanisms of action, providing a roadmap for its systematic investigation.

Speculative Mechanism I: Kinase Inhibition

Hypothesis: this compound acts as a kinase inhibitor, potentially targeting protein kinases involved in cell signaling pathways that regulate cell proliferation, differentiation, and survival.

Rationale: The N-(2-aminophenyl)-amide core is a key structural feature in numerous kinase inhibitors.[4] For instance, N-(4-aminophenyl)-substituted benzamides have demonstrated inhibitory activity against vascular endothelial growth factor receptor (VEGFR) kinases, such as KDR.[11] The aminophenyl group can act as a hinge-binding motif, a common interaction mode for kinase inhibitors within the ATP-binding pocket of the enzyme.

Experimental Validation Protocol:

-

In Vitro Kinase Inhibition Assay:

-

Objective: To determine if this compound can inhibit the activity of a panel of kinases.

-

Methodology:

-

Utilize a commercial kinase profiling service (e.g., Eurofins, Promega) to screen the compound against a broad panel of human kinases at a fixed concentration (e.g., 10 µM).

-

For any "hits" identified, perform dose-response studies to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

-

Employ a luminescence-based kinase assay (e.g., ADP-Glo™ Kinase Assay) that measures the amount of ADP produced during the kinase reaction.

-

-

-

Cell-Based Phosphorylation Assay:

-

Objective: To assess the ability of the compound to inhibit the phosphorylation of a specific kinase substrate in a cellular context.

-

Methodology:

-

Select a cell line known to have high activity of the target kinase identified in the in vitro assay.

-

Treat the cells with varying concentrations of this compound.

-

Prepare cell lysates and perform a Western blot analysis using an antibody specific to the phosphorylated form of the kinase's substrate.

-

A decrease in the phosphorylated substrate signal would indicate target engagement in cells.

-

-

Visualizations:

Caption: Proposed signaling pathway for kinase inhibition.

Caption: Experimental workflow for kinase inhibitor validation.

Speculative Mechanism II: Histone Deacetylase (HDAC) Inhibition

Hypothesis: this compound may function as a histone deacetylase (HDAC) inhibitor, leading to changes in gene expression and potentially inducing cell cycle arrest or apoptosis in cancer cells.

Rationale: The N-(2-aminophenyl)-amide scaffold is also present in some known HDAC inhibitors.[4] The aminophenyl group can chelate the zinc ion in the active site of HDAC enzymes, a characteristic feature of many HDAC inhibitors.

Experimental Validation Protocol:

-

In Vitro HDAC Inhibition Assay:

-

Objective: To measure the inhibitory activity of this compound against HDAC enzymes.

-

Methodology:

-

Use a commercially available fluorogenic HDAC assay kit (e.g., from Cayman Chemical or R&D Systems).

-

Screen the compound against a panel of HDAC isoforms to determine selectivity.

-

Calculate IC50 values for the most potently inhibited isoforms.

-

-

-

Cellular Histone Acetylation Assay:

-

Objective: To determine if the compound increases histone acetylation in cells, a hallmark of HDAC inhibition.

-

Methodology:

-

Treat a relevant cell line (e.g., a cancer cell line) with the compound.

-

Isolate histones from the cell nuclei.

-

Perform a Western blot using antibodies that recognize acetylated histones (e.g., anti-acetyl-H3 and anti-acetyl-H4).

-

An increase in the acetylation signal indicates HDAC inhibition.

-

-

Visualizations:

Caption: Mechanism of HDAC inhibition and gene expression.

Caption: Workflow for validating HDAC inhibitor activity.

Speculative Mechanism III: Modulation of TRPV1 Channels

Hypothesis: this compound may act as a ligand for the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, potentially as an antagonist, leading to analgesic effects.

Rationale: Structurally similar 4-aminophenyl acetamides and propanamides have been identified as potent TRPV1 ligands.[5][7] The amide linkage and the phenyl ring are common features in many TRPV1 modulators.

Experimental Validation Protocol:

-

Calcium Influx Assay:

-

Objective: To measure the effect of the compound on TRPV1 channel activation.

-

Methodology:

-

Use a cell line stably expressing human TRPV1 (e.g., HEK293-hTRPV1).

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Pre-incubate the cells with this compound.

-

Stimulate the cells with a known TRPV1 agonist (e.g., capsaicin).

-

Measure the change in intracellular calcium concentration using a fluorescence plate reader. A decrease in the calcium signal in the presence of the compound would suggest antagonism.

-

-

-

Electrophysiology (Patch-Clamp):

-

Objective: To directly measure the effect of the compound on TRPV1 channel currents.

-

Methodology:

-

Perform whole-cell patch-clamp recordings on HEK293-hTRPV1 cells.

-

Apply the compound to the cells and record the ion currents in response to a TRPV1 agonist.

-

This technique provides detailed information on the mechanism of channel modulation (e.g., competitive vs. non-competitive antagonism).

-

-

Visualizations:

Caption: Proposed mechanism of TRPV1 channel antagonism.

Caption: Workflow for the validation of TRPV1 modulation.

Other Plausible Mechanisms

Based on the broader chemical literature, other potential mechanisms of action for this compound are worth considering:

-

Xanthine Oxidase Inhibition: N-phenyl aromatic amide derivatives have been explored as inhibitors of xanthine oxidase, an enzyme involved in purine metabolism and implicated in hyperuricemia and gout.[6] An in vitro xanthine oxidase activity assay could be employed to investigate this possibility.

-

Anticonvulsant Activity: N-phenylphthalimides, which share the N-phenyl-amide-like core, have demonstrated anticonvulsant properties.[8] In vivo models of seizures, such as the maximal electroshock seizure (MES) test in rodents, could be used to screen for this activity.

-

DNA Methyltransferase (DNMT) Inhibition: The 4-amino-N-(4-aminophenyl)benzamide scaffold is present in known DNMT inhibitors.[12] In vitro DNMT activity assays and cellular assays measuring global DNA methylation or the re-expression of methylation-silenced genes could be performed.

Summary and Future Directions

The structural features of this compound suggest several plausible and exciting avenues for pharmacological investigation. The hypotheses presented in this guide, including kinase inhibition, HDAC inhibition, and TRPV1 modulation, are grounded in the established bioactivities of structurally related compounds. The detailed experimental protocols and visual workflows provided herein offer a clear and logical path for researchers to systematically elucidate the mechanism of action of this compound. Successful validation of any of these hypotheses could position this compound as a valuable lead compound for the development of new therapeutics.

References

- BenchChem. (n.d.). Structure-activity relationship (SAR) studies of N-(2-Aminophenyl)-2-chloronicotinamide derivatives.

- National Center for Biotechnology Information. (n.d.). This compound. PubChem.

- Sanderson, P. E., et al. (2015). Structure-activity-relationship of amide and sulfonamide analogs of omarigliptin. Bioorganic & Medicinal Chemistry Letters, 25(24), 5708-5712.

- ResearchGate. (n.d.). (A) Synthesis of N-(4-aminophenyl)-substituted benzamides. Reagents and conditions.

- Ulgen, M., Gorrod, J. W., & Barlow, D. (1994). Structure-activity relationships in the formation of amides from substituted N-benzylanilines. Xenobiotica, 24(8), 735-748.

- SynHet. (n.d.). N-[4-(3-Aminophenyl)-1,3-thiazol-2-yl]propanamide.

- ResearchGate. (n.d.). 4-Aminophenyl Acetamides and Propanamides as Potent Transient Receptor Potential Vanilloid 1 (TRPV1) Ligands.

- Meng, F., et al. (2023). Design, synthesis and structure-activity relationship of N-phenyl aromatic amide derivatives as novel xanthine oxidase inhibitors. Bioorganic Chemistry, 133, 106403.

- ChemicalBook. (n.d.). This compound.

- Chemsrc. (n.d.). N-[4-(4-aminophenyl)sulfonylphenyl]propanamide.

- CymitQuimica. (n.d.). This compound.

- BenchChem. (n.d.). "N'-(3-aminophenyl)ethanimidamide" potential biological activities.

- Gros, C., et al. (2015). Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)

- Lee, J., et al. (2018). 4-Aminophenyl acetamides and propanamides as potent transient receptor potential vanilloid 1 (TRPV1) ligands. Bioorganic & Medicinal Chemistry, 26(15), 4363-4371.

- De Sarro, G., et al. (1995). Synthesis and Anticonvulsant Activity of Some N-phenylphthalimides. General Pharmacology: The Vascular System, 26(3), 549-554.

Sources

- 1. This compound | C9H12N2O | CID 314342 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 59690-89-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Design, synthesis and structure-activity relationship of N-phenyl aromatic amide derivatives as novel xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 4-Aminophenyl acetamides and propanamides as potent transient receptor potential vanilloid 1 (TRPV1) ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and anticonvulsant activity of some N-phenylphthalimides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Structure-activity-relationship of amide and sulfonamide analogs of omarigliptin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Structure-activity relationships in the formation of amides from substituted N-benzylanilines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of N-(4-aminophenyl)propanamide in Methanol and Ethanol

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of N-(4-aminophenyl)propanamide in two common polar protic solvents: methanol and ethanol. Directed at researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing the dissolution of this compound, offers detailed, self-validating experimental protocols for accurate solubility measurement, and presents a structure for the systematic compilation of solubility data. While specific quantitative solubility data for this compound is not extensively available in public literature, this guide equips researchers with the foundational knowledge and practical methodologies to generate reliable solubility profiles, a critical step in process development, formulation, and analytical method design.

Introduction: The Significance of this compound Solubility

This compound, with the chemical formula C9H12N2O and a molecular weight of 164.20 g/mol , is a compound of interest in various chemical and pharmaceutical research domains.[1][2] Understanding its solubility in common organic solvents like methanol and ethanol is paramount for a multitude of applications, including:

-

Process Chemistry: Optimizing reaction conditions, crystallization, and purification processes.

-

Pharmaceutical Formulation: Developing stable and bioavailable dosage forms.

-

Analytical Chemistry: Preparing standards and samples for analysis by techniques such as HPLC and spectroscopy.

This guide will provide the theoretical underpinnings and practical instructions to empower researchers to confidently determine and apply the solubility data of this compound.

Theoretical Framework: Predicting Solubility Behavior

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules. The molecular structure of this compound suggests a nuanced solubility profile.

Molecular Structure and Intermolecular Interactions

This compound possesses both polar and non-polar characteristics:

-

Polar Moieties: The primary amine (-NH2) and the secondary amide (-CONH-) groups are capable of acting as both hydrogen bond donors and acceptors.[3][4][5] The carbonyl group (C=O) in the amide is a strong hydrogen bond acceptor.

-

Non-Polar Moiety: The phenyl ring and the ethyl group of the propanamide moiety contribute to the non-polar character of the molecule.

Methanol (CH3OH) and ethanol (CH3CH2OH) are polar protic solvents. Their hydroxyl (-OH) group can readily participate in hydrogen bonding as both a donor and an acceptor.

The dissolution of this compound in these alcohols is primarily driven by the favorable hydrogen bonding interactions between the solute's amine and amide groups and the solvent's hydroxyl group. However, the non-polar phenyl ring may slightly diminish the solubility compared to a purely aliphatic analogue.

Factors Influencing Solubility

Several factors can influence the solubility of this compound in methanol and ethanol:

-

Temperature: Generally, the solubility of solid compounds in liquid solvents increases with temperature. This is because the dissolution process is often endothermic, meaning it requires energy to break the solute-solute and solvent-solvent interactions to form new solute-solvent interactions.[6]

-

Solvent Polarity: Both methanol and ethanol are highly polar. However, ethanol is slightly less polar than methanol due to its longer alkyl chain. This subtle difference may lead to variations in the solubility of this compound.

-

Crystalline Structure: The crystal lattice energy of the solid this compound will impact its solubility. A more stable crystal form will require more energy to break apart, resulting in lower solubility.

Experimental Determination of Solubility

To obtain precise and reliable solubility data, a systematic experimental approach is necessary. The following section outlines a robust protocol based on the widely accepted shake-flask method.[7]

Materials and Equipment

-

Methanol (analytical grade)

-

Ethanol (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Thermostatically controlled shaker or water bath

-

Calibrated thermometer

-

Scintillation vials or sealed glass tubes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Step-by-Step Experimental Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials containing a known volume or mass of methanol and ethanol. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C, 37 °C).

-

Agitate the mixtures for a sufficient duration to reach equilibrium. This typically requires 24 to 72 hours. A preliminary study can be conducted to determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed pipette to avoid precipitation.

-

Immediately filter the sample through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved solid particles.

-

-

Quantification:

-

Dilute the filtered sample with the respective solvent to a concentration within the linear range of the analytical method.

-

Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.

-

-

Data Calculation and Reporting:

-

Calculate the solubility in terms of mass/volume (e.g., mg/mL) or molarity (mol/L).

-

Repeat the experiment at different temperatures to construct a solubility curve.

-

Data Presentation and Interpretation

For clarity and comparative analysis, the experimentally determined solubility data should be presented in a structured format.

Tabulated Solubility Data

| Temperature (°C) | Solubility in Methanol (mg/mL) | Solubility in Ethanol (mg/mL) |

| 25 | Experimental Value | Experimental Value |

| 37 | Experimental Value | Experimental Value |

| 50 | Experimental Value | Experimental Value |

Visual Representation of Molecular Interactions and Workflow

To visually conceptualize the processes described, the following diagrams are provided.

Caption: Experimental workflow for solubility determination.

Conclusion and Future Directions

This technical guide has provided a comprehensive overview of the theoretical and practical aspects of determining the solubility of this compound in methanol and ethanol. By following the detailed experimental protocol, researchers can generate high-quality, reliable solubility data. This data is invaluable for the informed design of chemical processes and pharmaceutical formulations.

Future work should focus on expanding the solubility profile to a wider range of solvents and temperatures. Additionally, computational modeling approaches could be employed to predict solubility and provide deeper insights into the underlying molecular interactions.

References

-

PubChem. This compound. [Link]

-

Spring 2005, Principles of Drug Action 1. Amides. [Link]

-

PubMed. Studying of drug solubility in water and alcohols using drug-ammonium ionic liquid-compounds. [Link]

-

Chemistry Stack Exchange. Solubility of Amides. [Link]

-

Solubility of Things. Amides: Structure, Properties, and Reactions. [Link]

-

MDPI. Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. [Link]

-

ResearchGate. Solubility behavior of 2-phenylacetamide in sixteen pure solvents and dissolution properties of solution. [Link]

-

ACS Publications. Ethanol Effects on Apparent Solubility of Poorly Soluble Drugs in Simulated Intestinal Fluid. [Link]

-

ResearchGate. Experimental Determination and Computational Prediction of Androstenedione Solubility in Alcohol + Water Mixtures. [Link]

-

ResearchGate. Experimental and Computational Methods Pertaining to Drug Solubility. [Link]

-

Chemistry LibreTexts. Day 13- Alcohols, Carboxylic Acids, Amines, Amides; Hydrogen Bonding. [Link]

-

Quora. Why is amide more soluble in water than the amine with the same number of alkyl group atoms?. [Link]

-

PubChem. 4-Aminophenol. [Link]

-

Chemistry LibreTexts. Properties of Alcohols and Phenols. [Link]

-

Wikipedia. 4-Aminophenol. [Link]

-

University of Limerick. Solubility of form III piracetam in a range of solvents. [Link]

-

NIH. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. [Link]

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. This compound | C9H12N2O | CID 314342 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. webhome.auburn.edu [webhome.auburn.edu]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. This compound | 59690-89-0 [chemicalbook.com]

Spectroscopic data for "N-(4-aminophenyl)propanamide" (NMR, IR, Mass)

An In-depth Technical Guide to the Spectroscopic Characterization of N-(4-aminophenyl)propanamide

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the core spectroscopic data for the compound this compound (CAS 59690-89-0).[1] Intended for researchers, chemists, and quality control professionals, this document delves into the practical and theoretical aspects of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) as they apply to the structural elucidation of this molecule. We present validated experimental protocols, interpret spectral data with a focus on the underlying chemical principles, and provide clear visual aids to facilitate understanding. The objective is to establish a reliable spectroscopic benchmark for this compound, ensuring its unambiguous identification and quality assessment in research and development settings.

Introduction: The Importance of Spectroscopic Verification

This compound is an aromatic amide containing primary amine and secondary amide functional groups. Its structure makes it a valuable building block in medicinal chemistry and materials science. As with any synthesized compound, rigorous structural verification is paramount to ensure purity, confirm identity, and understand chemical behavior. Spectroscopic techniques provide a non-destructive, detailed fingerprint of a molecule's atomic and electronic environment. This guide synthesizes data from three cornerstone analytical techniques—NMR, IR, and MS—to create a complete and authoritative spectroscopic profile of the title compound.

Molecular Structure and Functional Group Analysis

Before interpreting spectral data, it is crucial to analyze the molecule's structure to predict the expected signals.

-

Molecular Weight: 164.20 g/mol [2]

-

Key Functional Groups:

-

Propionamide Group: Consists of an ethyl moiety (-CH₂CH₃) and a secondary amide (-C(=O)NH-). This group will produce characteristic signals in both NMR and IR.

-

Para-substituted Benzene Ring: The aromatic ring is substituted at positions 1 and 4, which creates a specific symmetry and predictable splitting pattern for the aromatic protons in ¹H NMR.

-

Primary Aromatic Amine: The -NH₂ group has distinct stretching and bending vibrations in IR spectroscopy and its protons are visible in the ¹H NMR spectrum.

-

Caption: Functional group breakdown of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, we anticipate distinct signals for the ethyl, aromatic, amide, and amine protons.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Dissolve approximately 10-15 mg of this compound in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO is chosen for its ability to dissolve the polar amide and to allow for the clear observation of exchangeable N-H protons.

-

Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Obtain the proton spectrum using a standard pulse program, referencing the residual DMSO solvent peak at δ 2.50 ppm.

-

¹³C NMR Acquisition: Obtain the carbon spectrum using a proton-decoupled pulse program, referencing the DMSO solvent peak at δ 39.52 ppm.

¹H NMR Data and Interpretation

The proton NMR spectrum is defined by the distinct electronic environments of the hydrogen atoms.

Caption: ¹³C NMR assignments for this compound.

Table 2: Predicted ¹³C NMR Spectroscopic Data (100 MHz, DMSO-d₆)

| Label | Chemical Shift (δ, ppm) | Assignment |

| C1 | ~10.0 | -CH₂C H₃ |

| C2 | ~29.5 | -C H₂CH₃ |

| C6 | ~114.0 | Ar-C H (ortho to -NH₂) |

| C5 | ~120.5 | Ar-C H (ortho to -NHCO) |

| C4 | ~129.0 | Ar-C (ipso to -NHCO) |

| C7 | ~145.0 | Ar-C (ipso to -NH₂) |

| C3 | ~172.0 | -C =O |

Interpretation:

-

Carbonyl Carbon (C3): The amide carbonyl carbon is significantly deshielded and appears far downfield, as is characteristic. [3]* Aromatic Carbons (C4, C5, C6, C7): Four signals are expected due to the molecule's symmetry. The carbons attached to the electronegative nitrogen atoms (C4 and C7) are downfield relative to the protonated carbons. The carbon attached to the amine (C7) is further downfield due to the strong electron-donating resonance effect of the -NH₂ group.

-

Aliphatic Carbons (C1, C2): These appear in the expected upfield region.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to specific bond vibrations.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Acquisition: Collect the spectrum over the range of 4000-600 cm⁻¹. Perform a background scan of the clean ATR crystal before analyzing the sample.

IR Data and Interpretation

Table 3: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| 3420 - 3380 | Medium | N-H Asymmetric Stretch | Primary Amine (-NH₂) |

| 3350 - 3300 | Medium | N-H Symmetric Stretch | Primary Amine (-NH₂) |

| ~3280 | Medium, Sharp | N-H Stretch | Secondary Amide (-NH-) |

| 3100 - 3000 | Medium-Weak | C-H Stretch | Aromatic |

| 2980 - 2850 | Medium-Weak | C-H Stretch | Aliphatic (CH₃, CH₂) |

| ~1655 | Strong, Sharp | C=O Stretch (Amide I) | Secondary Amide |

| ~1595 | Strong | N-H Bend | Primary Amine (-NH₂) |

| ~1540 | Strong | N-H Bend & C-N Stretch (Amide II) | Secondary Amide |

| 1330 - 1250 | Strong | C-N Stretch | Aromatic Amine |

| ~830 | Strong | C-H Out-of-Plane Bend | 1,4-Disubstituted Benzene |

Interpretation:

-

N-H Stretching Region (3500-3200 cm⁻¹): This region is definitive for this molecule. The presence of two distinct bands for the primary amine (asymmetric and symmetric stretches) and a separate, sharp band for the secondary amide N-H is expected. [4][5]This pattern clearly distinguishes the two different types of N-H bonds.

-

Carbonyl Stretch (Amide I, ~1655 cm⁻¹): A very strong and sharp absorption band confirms the presence of the amide carbonyl group. [6][7]Its position is typical for a secondary amide.

-

Amide II Band (~1540 cm⁻¹): This strong band, arising from a combination of N-H bending and C-N stretching, is characteristic of secondary amides and provides further confirmation of this functional group.

-

Aromatic Region: The C-H out-of-plane bending at ~830 cm⁻¹ is a key indicator of 1,4- (para) substitution on the benzene ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization, which aids in confirming its structure.

Experimental Protocol: Electron Ionization (EI)-MS

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).

-

Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

-

Analysis: Separate the resulting positively charged ions based on their mass-to-charge ratio (m/z).

Fragmentation Analysis

The molecular ion peak (M⁺˙) is expected at m/z = 164 , corresponding to the molecular weight of C₉H₁₂N₂O. [2]The fragmentation pattern is dictated by the stability of the resulting carbocations and neutral losses.

Caption: Proposed major fragmentation pathways for this compound in EI-MS.

Table 4: Major Mass Fragments and Their Proposed Structures

| m/z | Proposed Ion Structure | Loss from Parent |

| 164 | [CH₃CH₂CONH-C₆H₄-NH₂]⁺˙ | - (Molecular Ion) |

| 135 | [OCN-C₆H₄-NH₂]⁺ | •C₂H₅ (Ethyl radical) |

| 93 | [H₂N-C₆H₄]⁺˙ | C₃H₅NO (Propanamide radical) |

| 92 | [C₆H₄NH]⁺ | •C₂H₅ and HNCO |

| 57 | [CH₃CH₂CO]⁺ | •NH-C₆H₄-NH₂ |

Interpretation:

-

Molecular Ion (m/z 164): The presence of this peak confirms the molecular weight of the compound.

-

Loss of Ethyl Radical (m/z 135): Alpha-cleavage between the carbonyl carbon and the ethyl group is a favorable fragmentation pathway, leading to the loss of an ethyl radical (•C₂H₅, 29 Da) and the formation of a stable acylium-type ion.

-

Formation of Aniline Radical Cation (m/z 93): Cleavage of the amide C-N bond can result in the formation of the aniline radical cation, a common fragment for N-aryl amides. [8]* Propionyl Cation (m/z 57): The alternative cleavage of the amide C-N bond can generate the propionyl cation. This is a common fragment for compounds containing a propionyl group.

Conclusion

The combination of NMR, IR, and Mass Spectrometry provides a robust and unambiguous method for the structural confirmation of this compound. ¹H and ¹³C NMR define the precise carbon-hydrogen framework, IR spectroscopy confirms the presence and nature of the key amine and amide functional groups, and Mass Spectrometry verifies the molecular weight and reveals characteristic fragmentation patterns. The data and interpretations presented in this guide serve as an authoritative reference for scientists and researchers working with this compound, ensuring high standards of quality and scientific integrity.

References

-

Bouchoux, G., & Salpin, J. Y. (1990). Electron-ionization-induced fragmentation of N-monosubstituted 2-phenylacetamides. Rapid Communications in Mass Spectrometry, 4(12), 498-499. [Link]

-

Altaf, S., Teotia, M., & Soni, R. K. (2024). ¹H NMR spectra and structure of synthesized aromatic amides (I, II, III and IV). ResearchGate. [Link]

-

University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. [Link]

-

Brown, R. F. C., Radom, L., Sternhell, S., & Rae, I. D. (1968). Proton magnetic resonance spectra of some aromatic amines and derived amides. Canadian Journal of Chemistry, 46(15), 2577-2587. [Link]

-

Scribd. (n.d.). Infrared Correlation Chart for Amines. [Link]

-

National Institute of Advanced Industrial Science and Technology (AIST), Japan. (n.d.). Spectral Database for Organic Compounds (SDBS). [Link]

-

Whetsel, K. B., Roberson, W. E., & Krell, M. W. (1958). Near-Infrared Spectra of Primary Aromatic Amines. Analytical Chemistry, 30(10), 1598-1604. [Link]

-

Bioregistry. (n.d.). Spectral Database for Organic Compounds. [Link]

-

International Journal of Academic Research and Development. (2017). Study of the composition of amines using IR spectroscopy. International Journal of Academic Research and Development, 2(6), 41-43. [Link]

-

Lide, D. R. (Ed.). (2004). CRC handbook of chemistry and physics (85th ed.). CRC press. [Link]

-

Palliyil, S., & Donald, W. A. (2021). Anomalous amide proton chemical shifts as signatures of hydrogen bonding to aromatic sidechains. Journal of Biomolecular NMR, 75(8-9), 337-347. [Link]

-

LibreTexts Chemistry. (n.d.). IR Absorption Table. [Link]

-

Lynch, B. M., & Saunderson, B. C. (1966). NMR SPECTRA OF AROMATIC AMINES AND AMIDES-I. Tetrahedron, 22, 11-19. [Link]

-

re3data.org. (2023). Spectral Database for Organic Compounds. [Link]

-

National Institute of Standards and Technology (NIST). (n.d.). Benzamide, N-(4-aminophenyl)-. In NIST Chemistry WebBook. [Link]

-

Clark Physical Sciences Library. (n.d.). SDBS: Spectral Database for Organic Compounds. [Link]

-

Wiley Science Solutions. (n.d.). N-(4-Amino-phenyl)-3-hydroxy-propanamide. In SpectraBase. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 314342, this compound. [Link]

-

Doc Brown's Chemistry. (n.d.). Interpreting the H-1 hydrogen-1 (proton) NMR spectrum of propanamide. [Link]

-

ResearchGate. (n.d.). (A) Synthesis of N-(4-aminophenyl)-substituted benzamides. [Link]

-

Chemguide. (n.d.). Fragmentation Patterns in Mass Spectra. [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of propanamide. [Link]

-

ResearchGate. (n.d.). Figure S2. 13 C NMR spectrum of N-(4-aminophenyl)methacrylamide in DMSO-d6. [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0001169). [Link]

-

Al-Khalaf, A. A., et al. (2022). Synthesis and Characterization of some New 3,3'-(1,4-Phenylene) Bis (1-(4- Aminophenyl) Prop-2-en-1-one) Amide Derivatives. Basrah Journal of Science, 40(2), 437-464. [Link]

-

PubChemLite. (n.d.). This compound (C9H12N2O). [Link]

-

Smajlagić, A., & Srabović, M. (2022). Synthesis, Identification and Characterization of N-(4-Aminophenyl) Acetamide Molecule. International Journal of Science and Research, 11(10), 1035-1038. [Link]

-

ResearchGate. (2020). Analysis of the fragmentation of new-type phenethylamine derivatives from the NBOMe and NBF groups under electrospray ionization conditions using high resolution mass spectrometry. [Link]

-

Lin, H. R., et al. (2010). Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. Molecules, 15(9), 6020-6038. [Link]

-

LibreTexts Chemistry. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

-

ResearchGate. (n.d.). FT-IR spectra of N-phenylpropanamide. [Link]

-

Valente, S., et al. (2014). Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation. ACS Medicinal Chemistry Letters, 5(5), 521-525. [Link]

-

University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

ResearchGate. (n.d.). Figure S1. 1 H NMR spectrum of N-(4-aminophenyl)methacrylamide in DMSO-d6. [Link]

-

University of Colorado Boulder. (n.d.). 13C NMR Chemical Shift Table. [Link]

-

National Institute of Standards and Technology (NIST). (n.d.). Propanamide, N-phenyl-. In NIST Chemistry WebBook. [Link]

-

National Institute of Standards and Technology (NIST). (n.d.). Propanamide, N-(4-methoxyphenyl)-. In NIST Chemistry WebBook. [Link]

-

Doc Brown's Chemistry. (n.d.). Mass spectrum of propanamide. [Link]

-

ResearchGate. (n.d.). Scheme. Mass fragmentation pattern of N-{ [ (4-bromophenyl)amino ] carbonothioyl} benzamide. [Link]

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. This compound | C9H12N2O | CID 314342 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. allreviewjournal.com [allreviewjournal.com]

- 6. IR Absorption Table [webspectra.chem.ucla.edu]

- 7. docbrown.info [docbrown.info]

- 8. Propanamide, N-phenyl- [webbook.nist.gov]

"N-(4-aminophenyl)propanamide" as a pharmaceutical intermediate

An In-depth Technical Guide to N-(4-aminophenyl)propanamide as a Pharmaceutical Intermediate

For: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Executive Summary

This compound is a pivotal, yet often overlooked, intermediate in the synthesis of complex pharmaceutical molecules. Its bifunctional nature, possessing both a reactive primary aromatic amine and a stable amide linkage, makes it a versatile building block for constructing a variety of pharmacologically active scaffolds. This guide provides a comprehensive technical overview, moving beyond simple data recitation to explain the underlying scientific principles governing its synthesis, application, and control. We will explore a robust synthesis pathway, delve into the stringent quality control methodologies essential for its use in GMP environments, and contextualize its role in the broader landscape of active pharmaceutical ingredient (API) development. The protocols and workflows detailed herein are designed to be self-validating, grounded in established international standards to ensure scientific integrity and reproducibility.

Introduction: The Strategic Importance of this compound

In the intricate chess game of multi-step organic synthesis for drug development, intermediates are the critical moves that determine the outcome. This compound (also known as p-Amino propionanilide) is one such strategic piece.[1][2] While not an API itself, its structural motifs are precursors to moieties found in a range of therapeutic agents. The quality and purity of this intermediate have a direct and cascading impact on the process reproducibility, impurity profile, and, ultimately, the safety and efficacy of the final drug product.[3]

This document serves as a technical primer for professionals in the pharmaceutical sciences. It aims to provide not just the "what" but the "why"—elucidating the causality behind synthetic choices and analytical validations. Adherence to the principles outlined is fundamental for navigating the rigorous regulatory landscape and ensuring the successful transition from laboratory-scale synthesis to commercial manufacturing.

Physicochemical Properties and Characterization